Regulatory Designation as a Distinct Pharmacopoeial Impurity
7α-Hydroxyhydrocortisone is uniquely designated as 'Hydrocortisone Impurity H' in the European Pharmacopoeia (Ph. Eur.), distinguishing it from other hydroxylated cortisol metabolites [1]. This official nomenclature is not interchangeable; for instance, the 6β-isomer is a different official impurity, 'Hydrocortisone Impurity D' [2]. This classification mandates the use of a specific, fully characterized reference standard for identification and quantification in pharmacopoeial monographs.
| Evidence Dimension | Regulatory Identity and Nomenclature |
|---|---|
| Target Compound Data | Hydrocortisone Impurity H (7α,11β,17,21-Tetrahydroxypregn-4-ene-3,20-dione) |
| Comparator Or Baseline | Hydrocortisone Impurity D (6β,11β,17,21-Tetrahydroxypregn-4-ene-3,20-dione) |
| Quantified Difference | Official regulatory name designating a different chemical entity. |
| Conditions | Pharmacopoeial Standards and Monographs |
Why This Matters
Procurement of the correct, officially designated reference standard is mandatory for compliant quality control and successful regulatory filing.
- [1] European Pharmacopoeia (Ph. Eur.) Monograph for Hydrocortisone. View Source
- [2] Saito, J., et al. Stability of Hydrocortisone in Oral Powder Form Compounded. Pharmaceuticals 2021, 14 (11), 1155. View Source
